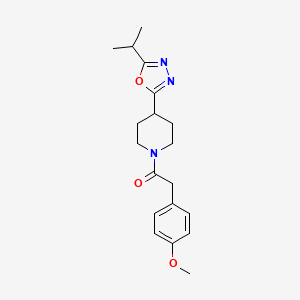
1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone is a derivative of the oxadiazole family, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- An oxadiazole ring , known for its role in various pharmacological activities.
- A piperidine moiety , which enhances its interaction with biological targets.
- A methoxyphenyl group , contributing to its lipophilicity and potential receptor binding.
Antimicrobial Activity
Research indicates that 1,3,4-oxadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains. The mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways.
Anticancer Potential
Studies have highlighted the anticancer properties of oxadiazole derivatives. The compound's structure may facilitate interactions with specific cellular targets involved in cancer proliferation and survival. For example:
- In vitro studies demonstrated that certain oxadiazole derivatives inhibit tumor cell growth by inducing apoptosis through mitochondrial pathways.
Antioxidant Activity
The antioxidant capacity of oxadiazole compounds has been documented. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes or signal transduction pathways.
- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing cellular responses.
- Cell Cycle Interference : Some studies suggest that oxadiazole derivatives can disrupt cell cycle progression in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of oxadiazole derivatives closely related to the compound :
科学研究应用
Biological Activities
-
Anticancer Properties
- Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,3,4-oxadiazole structure have demonstrated significant inhibitory effects on various cancer cell lines. Research shows that derivatives with oxadiazole moieties can inhibit telomerase activity in gastric cancer cells, indicating their potential as anticancer agents .
- A specific study reported that certain oxadiazole derivatives exhibited IC50 values lower than those of established anticancer drugs, suggesting enhanced efficacy .
- Antimicrobial Activity
-
Neurological Applications
- Compounds with oxadiazole structures have been investigated for their effects on neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders. Some derivatives have shown promise in modulating metabotropic glutamate receptors, which are crucial in various neurological pathways .
Synthesis and Derivative Development
The synthesis of 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone typically involves multi-step reactions starting from readily available precursors. The introduction of substituents at specific positions on the oxadiazole ring can significantly influence the biological activity of the resulting compounds.
Case Studies and Research Findings
A review of literature reveals several case studies where similar oxadiazole derivatives have been synthesized and tested:
- Telomerase Inhibition : A series of oxadiazole derivatives were evaluated for their ability to inhibit telomerase in cancer cell lines, with some showing promising results comparable to existing treatments .
- Antimicrobial Efficacy : Derivatives were tested against various microbial strains, demonstrating effective inhibition and suggesting potential use in treating infections .
属性
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13(2)18-20-21-19(25-18)15-8-10-22(11-9-15)17(23)12-14-4-6-16(24-3)7-5-14/h4-7,13,15H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWISQVPAHWWJST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













